FMoc-Asp(EDANS)-OtBu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

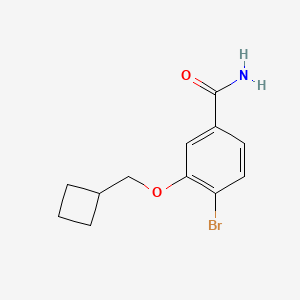

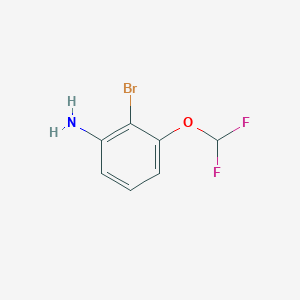

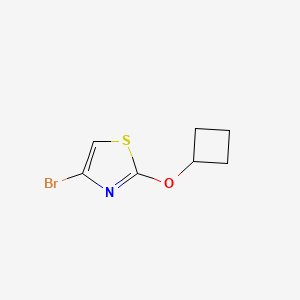

FMoc-Asp(EDANS)-OtBu is a compound used primarily in the field of peptide synthesis. It is a derivative of aspartic acid, modified with a 9-fluorenylmethoxycarbonyl (FMoc) protecting group, an EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorescent dye, and a tert-butyl ester (OtBu) protecting group. This compound is particularly valuable in fluorescence resonance energy transfer (FRET) studies, where it serves as a donor dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMoc-Asp(EDANS)-OtBu typically involves multiple steps:

Protection of Aspartic Acid: Aspartic acid is first protected at the α-amino group with the FMoc group. This is achieved by reacting aspartic acid with FMoc-Cl in the presence of a base such as sodium carbonate.

Introduction of EDANS: The EDANS dye is then introduced to the side chain carboxyl group of the aspartic acid derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond.

Protection of the Carboxyl Group: Finally, the carboxyl group of the aspartic acid is protected with a tert-butyl ester group. This is typically done using tert-butyl alcohol and a strong acid like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

FMoc-Asp(EDANS)-OtBu undergoes several types of chemical reactions:

Deprotection Reactions: Removal of the FMoc and OtBu protecting groups under specific conditions. FMoc is typically removed using a base like piperidine, while OtBu is removed under acidic conditions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC and NHS.

Fluorescence Reactions: The EDANS dye can participate in FRET reactions, where it acts as a donor dye, transferring energy to an acceptor dye like DABCYL.

Common Reagents and Conditions

Deprotection: Piperidine for FMoc removal, trifluoroacetic acid (TFA) for OtBu removal.

Coupling: DCC, NHS, and bases like diisopropylethylamine (DIPEA).

Fluorescence: Paired with acceptor dyes in FRET studies.

Major Products

Deprotected Aspartic Acid Derivatives: After removal of protecting groups.

Peptide Conjugates: When coupled with other peptides or amino acids.

Fluorescent Complexes: In FRET studies with acceptor dyes.

Scientific Research Applications

FMoc-Asp(EDANS)-OtBu is widely used in various scientific research fields:

Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).

Biology: Employed in studying protein-protein interactions, enzyme kinetics, and cellular processes using FRET.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.

Mechanism of Action

The primary mechanism by which FMoc-Asp(EDANS)-OtBu exerts its effects is through fluorescence resonance energy transfer (FRET). In FRET, the EDANS dye acts as a donor, transferring energy to an acceptor dye when in close proximity. This process is used to study molecular interactions and distances at the nanoscale level.

Molecular Targets and Pathways

Protein Interactions: Used to study interactions between proteins and other biomolecules.

Enzyme Activity: Monitors changes in enzyme activity through changes in fluorescence.

Cellular Processes: Investigates cellular mechanisms by tracking fluorescent signals.

Comparison with Similar Compounds

FMoc-Asp(EDANS)-OtBu is unique due to its combination of protecting groups and fluorescent dye. Similar compounds include:

FMoc-Asp(DABCYL)-OtBu: Uses DABCYL as the acceptor dye in FRET studies.

FMoc-Glu(EDANS)-OtBu: Similar structure but with glutamic acid instead of aspartic acid.

FMoc-Lys(EDANS)-OtBu: Uses lysine as the amino acid backbone.

These compounds share similar applications but differ in their specific amino acid residues and fluorescent properties, making this compound particularly suited for certain types of FRET studies and peptide synthesis applications.

Properties

Molecular Formula |

C35H37N3O8S |

|---|---|

Molecular Weight |

659.7 g/mol |

IUPAC Name |

5-[2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C35H37N3O8S/c1-35(2,3)46-33(40)30(38-34(41)45-21-28-24-12-6-4-10-22(24)23-11-5-7-13-25(23)28)20-32(39)37-19-18-36-29-16-8-15-27-26(29)14-9-17-31(27)47(42,43)44/h4-17,28,30,36H,18-21H2,1-3H3,(H,37,39)(H,38,41)(H,42,43,44) |

InChI Key |

GTPCMLIEPSXXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)

![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)